Thiosalicylic acid
Overview
Description
Thiosalicylic acid, also known as 2-sulfanylbenzoic acid, is an organosulfur compound containing carboxyl and sulfhydryl functional groups. Its molecular formula is C₇H₆O₂S. It appears as a yellow solid that is slightly soluble in water, ethanol, diethyl ether, and alkanes, but more soluble in dimethyl sulfoxide .
Mechanism of Action
Thiosalicylic acid, also known as 2-Mercaptobenzoic acid, is an organosulfur compound containing carboxyl and sulfhydryl functional groups . Here is a comprehensive overview of its mechanism of action:
Target of Action
It is known to be used in the form of sodium salt to relieve symptoms of acute gout, painful musculoskeletal conditions, osteoarthritis, and rheumatic fever .
Mode of Action
It is believed to exert its action by inhibiting prostaglandin synthesis .
Biochemical Pathways
It is a precursor to drug candidates for the treatment of atherosclerosis and melanoma .
Pharmacokinetics
Salirasib was administered twice daily for 21 days every 4 weeks, with doses escalated from 100 to 800 mg . The salirasib pharmacokinetic profile was characterized by slow absorption and a rapid elimination phase following oral administration .
Result of Action
It is known to be an analgesic and anti-inflammatory agent .
Action Environment
It is slightly soluble in water, ethanol, and diethyl ether, and alkanes, but more soluble in dmso .
Biochemical Analysis
Biochemical Properties
Thiosalicylic acid can act as a nucleophilic trapping agent for the desulfenylation of 3-indolyl sulfides to obtain 3-unsubstituted indoles . It can also be used as a starting material to prepare 2′-mercaptoacetophenone, which is used in the synthesis of thioflavanone by reacting with lithium diisopropylamide and benzaldehyde .
Cellular Effects
One of its derivatives, Farnesyl this compound, has been reported to inhibit the growth of melanoma cells through a combination of cytostatic and pro-apoptotic effects .
Molecular Mechanism
It is known that it can interact with various biomolecules due to its sulfhydryl functional group .
Dosage Effects in Animal Models
There is limited information available on the dosage effects of this compound in animal models. One study has shown that intrathecal administration of Farnesyl this compound, a derivative of this compound, can attenuate hyperalgesia and allodynia in chronic constriction injury-induced neuropathic pain in rats .
Preparation Methods
Synthetic Routes and Reaction Conditions: Thiosalicylic acid can be synthesized from anthranilic acid through a diazotization reaction followed by the addition of sodium sulfide and subsequent reduction with zinc . The detailed procedure involves:
- Diazotization of anthranilic acid with sodium nitrite in the presence of hydrochloric acid at low temperatures.
- Addition of sodium sulfide to the diazonium salt solution.
- Reduction of the resulting dithis compound with zinc dust in glacial acetic acid .
Industrial Production Methods: Industrial production methods include heating ortho-halogenated benzoic acids with alkaline hydrosulfide in the presence of copper or copper salts at elevated temperatures (150-200°C) .
Chemical Reactions Analysis
Types of Reactions: Thiosalicylic acid undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form disulfides.
Reduction: Reduction of dithis compound to this compound.
Substitution: It exhibits both sulfur and oxygen nucleophilicity, allowing it to participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and iodine.
Reduction: Zinc dust in glacial acetic acid is used for reduction.
Substitution: Bases such as sodium hydroxide are used to facilitate nucleophilic substitution reactions.
Major Products:
Oxidation: Disulfides.
Reduction: this compound.
Substitution: Various substituted benzoic acids and derivatives.
Scientific Research Applications
Thiosalicylic acid has a wide range of applications in scientific research:
Comparison with Similar Compounds
Salicylic Acid: Contains a hydroxyl group instead of a sulfhydryl group.
Thiophenol: Contains a phenyl group instead of a carboxyl group.
Comparison:
Thiosalicylic Acid vs. Salicylic Acid: this compound has a sulfhydryl group, making it more reactive in nucleophilic substitution reactions compared to the hydroxyl group in salicylic acid.
This compound vs. Thiophenol: this compound has a carboxyl group, allowing it to participate in acid-base reactions, whereas thiophenol does not.
This compound’s unique combination of sulfhydryl and carboxyl functional groups makes it a versatile compound with diverse applications in chemistry, biology, medicine, and industry.
Properties
IUPAC Name |
2-sulfanylbenzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6O2S/c8-7(9)5-3-1-2-4-6(5)10/h1-4,10H,(H,8,9) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NBOMNTLFRHMDEZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)O)S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
134-23-6 (hydrochloride salt) | |
Record name | Benzoic acid, o-mercapto- | |
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DSSTOX Substance ID |
DTXSID4049032 | |
Record name | 2-Thiosalicylic acid | |
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Molecular Weight |
154.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Sulfur-yellow solid; Slightly soluble in hot water; [Merck Index] Yellow powder, soluble in water; [MSDSonline] | |
Record name | 2-Thiosalicylic acid | |
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Solubility |
SOL IN WATER /SODIUM SALT/, SOL IN HOT WATER, ALCOHOL, ETHER, ACETIC ACID; SLIGHTLY SOLUBLE IN PETROLEUM ETHER | |
Record name | BENZOIC ACID, O-MERCAPTO- | |
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Color/Form |
SULFUR-YELLOW FLAKES, PLATES, NEEDLES FROM GLACIAL ACETIC ACID OR ALCOHOL, LEAVES OR NEEDLES FROM WATER, CRYSTALS /SODIUM SALT/ | |
CAS No. |
147-93-3 | |
Record name | 2-Mercaptobenzoic acid | |
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Record name | Benzoic acid, o-mercapto- | |
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Record name | Thiosalicylic acid | |
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Record name | 2-Mercaptobenzoic acid | |
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Record name | Benzoic acid, 2-mercapto- | |
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Record name | 2-Thiosalicylic acid | |
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Record name | 2-mercaptobenzoic acid | |
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Record name | THIOSALICYLIC ACID | |
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Record name | BENZOIC ACID, O-MERCAPTO- | |
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Melting Point |
168-169 °C | |
Record name | BENZOIC ACID, O-MERCAPTO- | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2739 | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does thiosalicylic acid (TSA) interact with Ras proteins?
A1: TSA acts as a Ras antagonist by dislodging Ras proteins from the cell membrane. This dislodgement prevents Ras from interacting with downstream effectors, effectively inhibiting its signaling pathways. []
Q2: What are the downstream effects of TSA-mediated Ras inhibition in cancer cells?
A2: Inhibiting Ras signaling with TSA in cancer cells leads to several downstream effects, including: * Reduced cell proliferation: By disrupting Ras-dependent growth signals. [, ] * Cell cycle arrest: Downregulation of E2F1, a key transcription factor for cell cycle progression, contributes to cell cycle arrest. [] * Induction of apoptosis: While FTS induces apoptosis in melanoma cells, this effect might be modulated by p38 MAP kinase. [] * Inhibition of angiogenesis: Research suggests that FTS might contribute to reduced tumor growth by inhibiting angiogenesis, the formation of new blood vessels that supply tumors. []
Q3: Does TSA affect other signaling pathways besides Ras?
A3: Yes, research indicates that TSA can also affect other signaling pathways. For instance, TSA downregulates hypoxia-inducible factor-1α (HIF-1α) in glioblastoma cells, leading to a shutdown of glycolysis. [, ]
Q4: What is the molecular formula and weight of this compound (TSA)?
A4: The molecular formula of TSA is C7H6O2S, and its molecular weight is 154.19 g/mol.
Q5: What are the characteristic spectroscopic features of TSA?
A5: * Infrared (IR) Spectroscopy: TSA displays characteristic peaks corresponding to carboxylic acid and thiol functional groups. [, , , , ]* Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra provide detailed information about the structure and environment of hydrogen and carbon atoms within the TSA molecule. [, , , ]
Q6: Can TSA act as a catalyst in organic synthesis?
A7: Recent research has explored the use of TSA derivatives as catalysts in iron-catalyzed intermolecular hydrothiolation reactions of internal alkynes. This approach allows for the synthesis of various 1,3-oxathiine derivatives, highlighting the potential of TSA derivatives in catalysis. []
Q7: Have computational methods been employed to study TSA and its derivatives?
A8: Yes, molecular docking simulations have been used to investigate the interactions of TSA derivatives with human serum albumin (HSA). These studies provide insights into the binding affinity and potential binding sites of these compounds. [, ]
Q8: How do structural modifications of TSA affect its activity?
A9: Research on S-alkyl derivatives of TSA suggests that the length and branching of the alkyl chain can influence the compound's activity. For example, longer and more branched alkyl chains might lead to increased lipophilicity and potentially influence interactions with biological targets. [, , , ]
Q9: What is known about the stability of TSA in aqueous solutions?
A10: Studies show that TSA can decompose in aqueous solutions, especially in the presence of light and metal ions. The decomposition products include 2,2'-dithis compound and elemental mercury. [, ]
Q10: What analytical techniques are used to study the interaction of TSA with metal ions?
A11: Several analytical techniques have been employed to investigate the complexation of TSA with metal ions: * Potentiometry: This electrochemical technique allows for the determination of stability constants and stoichiometry of metal-TSA complexes. [, ] * Spectrophotometry: UV-Vis spectroscopy can be used to study the formation of metal-TSA complexes by monitoring changes in absorbance. [, ] * Flame Atomic Absorption Spectrometry (FAAS): This technique is used to quantify the concentration of metal ions in solution after complexation with TSA and subsequent extraction. []
Q11: How does TSA interact with mercury in environmental samples?
A12: TSA exhibits a strong affinity for mercury ions, forming stable complexes. This property has been exploited in environmental analytical chemistry for the determination of mercury complexation capacity in water samples. []
Q12: What are some historical milestones in the research and applications of TSA?
A12: Early 20th Century: TSA was first synthesized and its chemical properties were investigated.* Mid-20th Century: TSA found applications as a reagent in analytical chemistry for metal ion detection.* Late 20th Century:* Research highlighted the biological activity of TSA and its derivatives, particularly their potential as Ras antagonists in cancer therapy.
Q13: What are some examples of cross-disciplinary research involving TSA?
A14: * Medicinal Chemistry & Chemical Biology: The development of TSA derivatives as potential anti-cancer agents draws upon expertise from both medicinal chemistry and chemical biology to understand the compound's mechanism of action, optimize its pharmacological properties, and evaluate its efficacy in preclinical models. [, , ]* Analytical Chemistry & Environmental Science: The strong affinity of TSA for metal ions has led to its application in environmental analytical chemistry for the determination of metal complexation capacity in water samples, showcasing the synergy between these disciplines. []
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